BAY 1816032 is a potent, selective, and orally bioavailable small molecule inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1) [, ]. It is classified as a first-in-class BUB1 kinase inhibitor []. In scientific research, BAY 1816032 serves as a valuable tool for investigating the role of BUB1 in cell division, particularly its involvement in chromosome alignment and segregation.
BAY-1816032 is a potent inhibitor of the BUB1 kinase, a critical regulator in the spindle assembly checkpoint during mitosis. This compound has been developed to enhance the efficacy of anticancer therapies by sensitizing tumor cells to chemotherapeutic agents such as taxanes and poly (ADP-ribose) polymerase inhibitors. It was synthesized by Bayer AG and has shown promising results in preclinical studies, particularly in enhancing the effectiveness of existing cancer treatments .
BAY-1816032 is classified as a small molecule kinase inhibitor, specifically targeting the BUB1 protein, which plays a vital role in ensuring proper chromosome segregation during cell division. The compound is identified by its Chemical Abstracts Service number 1891087-61-8 and has been characterized for its high selectivity and potency against BUB1, with an IC50 value of approximately 6.5 nM .
The synthesis of BAY-1816032 involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. The synthesis process includes:
BAY-1816032 exhibits a complex molecular structure that can be represented as follows:
The structure features multiple functional groups including halogens and nitrogen-containing rings, which contribute to its binding affinity for the BUB1 kinase. Detailed crystallographic studies have confirmed its binding mode within the active site of BUB1, providing insights into how modifications can enhance potency and selectivity .
BAY-1816032 participates in various chemical reactions primarily through its interactions with the BUB1 kinase. The compound acts as an ATP-competitive inhibitor, which means it competes with ATP for binding at the active site of the kinase. This competitive inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle regulation.
Key reactions include:
BAY-1816032 exerts its effects primarily through inhibition of BUB1 kinase activity. The mechanism involves:
BAY-1816032 possesses several notable physical and chemical properties:
The primary application of BAY-1816032 lies within cancer therapeutics:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5